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Introduction
Cellular invasion through the extracellular matrix (ECM) is a fundamental process in cancer

metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the

invasive capacity of cancer cells. This assay employs a reconstituted basement membrane,

Matrigel, which acts as a barrier that invasive cells must degrade and traverse. SGI-7079 is a

potent and selective, ATP-competitive small molecule inhibitor of the Axl receptor tyrosine

kinase.[1][2] The Axl signaling pathway plays a crucial role in tumor cell proliferation, survival,

migration, and invasion.[1][3] Dysregulation of the Axl pathway is associated with poor

prognosis and metastasis in various cancers.[4] SGI-7079 effectively blocks Axl-mediated

signaling, leading to the inhibition of downstream pathways, including NF-κB activation and

MMP-9 expression, thereby impeding cancer cell invasion.[1][2]

This document provides a detailed protocol for utilizing the Matrigel invasion assay to assess

the dose-dependent inhibitory effects of SGI-7079 on cancer cell invasion.

Signaling Pathway and Mechanism of Action
SGI-7079 exerts its anti-invasive effects by targeting the Axl receptor tyrosine kinase. Upon

binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating downstream

signaling cascades that promote cell migration and invasion.[5] SGI-7079 inhibits this initial

phosphorylation step. This blockade disrupts key downstream pathways, such as the PI3K-Akt
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pathway, which is involved in cell survival and locomotion.[3] By inhibiting Axl, SGI-7079
ultimately hinders the cellular machinery required for the degradation of the extracellular matrix

and cell motility, thereby reducing the invasive potential of cancer cells.[1]
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Inhibition of Axl signaling by SGI-7079.

Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell lines and

experimental conditions.

Materials and Reagents
Invasive cancer cell line (e.g., SUM149, ID8)

SGI-7079 (dissolved in DMSO to a stock concentration of 1 mM and stored at -20°C)[6]

Corning® Matrigel® Basement Membrane Matrix

24-well companion plates with cell culture inserts (8.0 µm pore size)

Cell culture medium (appropriate for the cell line)

Fetal Bovine Serum (FBS)

Serum-free cell culture medium

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA

Crystal Violet staining solution (0.5%) or Calcein-AM

Cotton swabs

Sterile, pre-chilled pipette tips

Incubator (37°C, 5% CO₂)

Microscope for cell counting and imaging
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Hemocytometer or automated cell counter

Experimental Workflow

1. Coat Transwell inserts
with Matrigel and incubate.

5. Seed cells into the upper
chamber of the inserts.

2. Serum-starve cancer cells
overnight.

3. Harvest and resuspend cells
in serum-free medium.

4. Add SGI-7079 at desired
concentrations to cell suspension.

7. Incubate for 24-48 hours.

6. Add chemoattractant (e.g., 10% FBS)
to the lower chamber.

8. Remove non-invading cells
from the upper surface.

9. Fix and stain invading cells
on the lower surface.

10. Image and quantify
invaded cells.

Click to download full resolution via product page
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Matrigel invasion assay workflow with SGI-7079 treatment.

Step-by-Step Method
1. Preparation of Matrigel-Coated Inserts

Thaw Matrigel on ice overnight at 4°C. All subsequent steps involving Matrigel should be

performed on ice using pre-chilled pipette tips to prevent premature gelling.[7][8]

Dilute the Matrigel with cold, serum-free cell culture medium. The optimal dilution needs to

be determined empirically for each cell line but a 1:3 to 1:8 dilution is a common starting

point.[7][8]

Carefully add 50-100 µL of the diluted Matrigel solution to the center of the upper chamber of

the transwell inserts.[9][10]

Incubate the plate at 37°C for at least 1 hour to allow the Matrigel to solidify.[9]

2. Cell Preparation and Treatment

Culture the selected cancer cell line to approximately 80% confluency.

The day before the assay, replace the culture medium with serum-free medium and incubate

overnight to serum-starve the cells.

On the day of the experiment, detach the cells using Trypsin-EDTA, wash with PBS, and

resuspend them in serum-free medium.

Count the cells and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL in serum-free

medium. The optimal cell number should be determined for each cell line.

Prepare cell suspensions containing different concentrations of SGI-7079 (e.g., 0.1 µM, 0.25

µM, 0.5 µM, 1 µM). A vehicle control (DMSO) should be included at a concentration

equivalent to the highest SGI-7079 treatment.

3. Invasion Assay
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Add 200 µL of the cell suspension (with or without SGI-7079) to the apical (upper) chamber

of the Matrigel-coated inserts.

To the basolateral (lower) chamber of the 24-well plate, add 500-600 µL of complete medium

containing a chemoattractant, such as 10% FBS.[9]

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time

should be optimized based on the invasive properties of the cell line.

4. Staining and Quantification

After incubation, carefully remove the inserts from the plate.

Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper

surface of the membrane.

Fix the invaded cells on the bottom of the membrane by immersing the inserts in a suitable

fixative (e.g., methanol or 4% paraformaldehyde) for 10-20 minutes.

Stain the fixed cells with 0.5% Crystal Violet solution for 20 minutes.

Gently wash the inserts with PBS to remove excess stain and allow them to air dry.

Image the stained cells on the underside of the membrane using a light microscope.

Quantify the number of invaded cells by counting the cells in several random fields of view

(e.g., 4-5 fields per insert) and calculating the average. Alternatively, the dye can be eluted,

and the absorbance measured to provide a quantitative assessment of cell invasion.

Data Presentation
The inhibitory effect of SGI-7079 on cell invasion should be presented as the percentage of

invasion relative to the vehicle control.
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Cell Line
SGI-7079
Concentration
(µM)

Incubation
Time (hours)

% Invasion
Inhibition
(Relative to
Vehicle)

Reference

SUM149 0.25 18
Significant

Reduction
[2]

SUM149 0.5 18
Significant

Reduction
[2]

ID8 (Axl-

sufficient)
Not specified 24

Inhibition

Observed
[6]

Note: The term "Significant Reduction" indicates a statistically significant decrease in invasion

as reported in the cited literature. For a detailed dose-response curve, a broader range of SGI-
7079 concentrations should be tested.

Conclusion
The Matrigel invasion assay is a robust method for evaluating the efficacy of anti-cancer

compounds that target cell invasion. SGI-7079 has demonstrated a clear inhibitory effect on the

invasion of various cancer cell lines by targeting the Axl signaling pathway. The protocol

detailed in this application note provides a framework for researchers to investigate the anti-

invasive properties of SGI-7079 and similar compounds in a controlled in vitro setting.

Optimization of cell density, Matrigel concentration, and incubation time is recommended to

achieve the most reliable and reproducible results for specific cell lines of interest.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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